Cas no 883526-76-9 (1,5-Dimethyl-1H-indole-2-carbaldehyde)

1,5-Dimethyl-1H-indole-2-carbaldehyde structure
883526-76-9 structure
Product Name:1,5-Dimethyl-1H-indole-2-carbaldehyde
CAS-Nr.:883526-76-9
MF:C11H11NO
MW:173.211142778397
MDL:MFCD06800611
CID:1070531
PubChem ID:23004693
Update Time:2025-05-27

1,5-Dimethyl-1H-indole-2-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,5-Dimethyl-1H-indole-2-carbaldehyde
    • 1,5-dimethyl-1H-indole-2-carbaldehyde(SALTDATA: FREE)
    • 1,5-dimethylindole-2-carbaldehyde
    • 1,5-Dimethyl-1H-indole-2-carboxaldehyde (ACI)
    • STK501582
    • AKOS000321486
    • BS-17748
    • CS-0152918
    • D82191
    • MFCD06800611
    • ALBB-005108
    • DTXSID70629560
    • SCHEMBL4019147
    • 883526-76-9
    • MDL: MFCD06800611
    • Inchi: 1S/C11H11NO/c1-8-3-4-11-9(5-8)6-10(7-13)12(11)2/h3-7H,1-2H3
    • InChI-Schlüssel: JCSJJINMAAPHJV-UHFFFAOYSA-N
    • Lächelt: O=CC1N(C)C2C(=CC(C)=CC=2)C=1

Berechnete Eigenschaften

  • Genaue Masse: 173.08400
  • Monoisotopenmasse: 173.084063974g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 204
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topologische Polaroberfläche: 22Ų

Experimentelle Eigenschaften

  • PSA: 22.00000
  • LogP: 2.29920

1,5-Dimethyl-1H-indole-2-carbaldehyde Sicherheitsinformationen

  • Identifizierung gefährlicher Stoffe: Xi
  • Gefahrenklasse:IRRITANT

1,5-Dimethyl-1H-indole-2-carbaldehyde Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

1,5-Dimethyl-1H-indole-2-carbaldehyde Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016215-500mg
1,5-Dimethyl-1H-indole-2-carbaldehyde
883526-76-9
500mg
2210.0CNY 2021-07-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016215-1g
1,5-Dimethyl-1H-indole-2-carbaldehyde
883526-76-9
1g
3396.0CNY 2021-07-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X50985-250mg
1,5-dimethyl-1H-indole-2-carbaldehyde
883526-76-9 95%
250mg
¥211.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X50985-1g
1,5-dimethyl-1H-indole-2-carbaldehyde
883526-76-9 95%
1g
¥570.0 2023-09-05
Chemenu
CM115769-1g
1,5-dimethyl-1H-indole-2-carbaldehyde
883526-76-9 95%
1g
$240 2021-08-06
TRC
D475990-250mg
1,5-dimethyl-1H-indole-2-carbaldehyde
883526-76-9
250mg
$ 50.00 2022-06-05
TRC
D475990-500mg
1,5-dimethyl-1H-indole-2-carbaldehyde
883526-76-9
500mg
$ 65.00 2022-06-05
TRC
D475990-2.5g
1,5-dimethyl-1H-indole-2-carbaldehyde
883526-76-9
2.5g
$ 210.00 2022-06-05
Apollo Scientific
OR5667-250mg
1,5-Dimethyl-1H-indole-2-carboxaldehyde
883526-76-9 95+%
250mg
£60.00 2024-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LR572-200mg
1,5-Dimethyl-1H-indole-2-carbaldehyde
883526-76-9 95+%
200mg
280.0CNY 2021-07-13

1,5-Dimethyl-1H-indole-2-carbaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referenz
Rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles: facile synthesis of functionalized tetrahydro-β-carbolines
Shang, Hai; et al, RSC Advances, 2016, 6(37), 30835-30839

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Access to tetrahydrocarbazoles and pyrrolo[3,4-b]carbazoles through sequential reactions of triazoles and indoles
Chen, Cong; et al, Organic & Biomolecular Chemistry, 2022, 20(14), 2802-2807

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C → rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
Referenz
Reversal of Regioselectivity in Catalytic Arene-Ynamide Cyclization: Direct Synthesis of Valuable Azepino[4,5-b]indoles and β-Carbolines and DFT Calculations
Li, Long; et al, ACS Catalysis, 2017, 7(6), 4004-4010

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, reflux; cooled
1.2 Reagents: Water
Referenz
Temperature-modulated diastereoselective transformations of 2-vinylindoles to tetrahydrocarbazoles and tetrahydrocycloheptadiindoles
Wani, Imtiyaz Ahmad; et al, Organic & Biomolecular Chemistry, 2018, 16(16), 2910-2922

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  30 min, 25 °C
1.2 25 °C
1.3 Reagents: Water ;  25 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  25 °C; 3 h, 25 °C → 40 °C; 40 °C → 25 °C
2.2 40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction
Xu, Shi-Ming; et al, Nature Communications, 2019, 10(1),

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referenz
Rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles: facile synthesis of functionalized tetrahydro-β-carbolines
Shang, Hai; et al, RSC Advances, 2016, 6(37), 30835-30839

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Water ;  12 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 Reagents: Ethyl acetate ;  cooled; cooled
2.3 Reagents: Water ;  cooled
3.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, reflux; cooled
3.2 Reagents: Water
Referenz
Temperature-modulated diastereoselective transformations of 2-vinylindoles to tetrahydrocarbazoles and tetrahydrocycloheptadiindoles
Wani, Imtiyaz Ahmad; et al, Organic & Biomolecular Chemistry, 2018, 16(16), 2910-2922

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonium chloride
Referenz
Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis
Tan, Jian-Ping; et al, Nature Communications, 2022, 13(1),

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  25 °C; 3 h, 25 °C → 40 °C; 40 °C → 25 °C
1.2 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction
Xu, Shi-Ming; et al, Nature Communications, 2019, 10(1),

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight
Referenz
Zinc-Catalyzed Alkyne Oxidation/C-H Functionalization: Highly Site-Selective Synthesis of Versatile Isoquinolones and β-Carbolines
Li, Long; et al, Angewandte Chemie, 2015, 54(28), 8245-8249

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Ethyl acetate ;  cooled; cooled
1.3 Reagents: Water ;  cooled
2.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, reflux; cooled
2.2 Reagents: Water
Referenz
Temperature-modulated diastereoselective transformations of 2-vinylindoles to tetrahydrocarbazoles and tetrahydrocycloheptadiindoles
Wani, Imtiyaz Ahmad; et al, Organic & Biomolecular Chemistry, 2018, 16(16), 2910-2922

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
Referenz
Synthesis of Carbazoles and Dihydrocarbazoles by a Divergent Cascade Reaction of Donor-Acceptor Cyclopropanes
Faltracco, Matteo; et al, Organic Letters, 2021, 23(19), 7592-7596

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  2 h, rt
1.2 Reagents: Water
Referenz
[3 + 3] Cycloaddition of in Situ Formed Azaoxyallyl Cations with 2-Alkenylindoles: An Approach to Tetrahydro-β-carbolinones
Zhang, Kaifan; et al, Organic Letters, 2017, 19(10), 2596-2599

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referenz
Rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles: facile synthesis of functionalized tetrahydro-β-carbolines
Shang, Hai; et al, RSC Advances, 2016, 6(37), 30835-30839

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
2.2 0 °C; 1 h, 0 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Access to tetrahydrocarbazoles and pyrrolo[3,4-b]carbazoles through sequential reactions of triazoles and indoles
Chen, Cong; et al, Organic & Biomolecular Chemistry, 2022, 20(14), 2802-2807

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, 0 °C
1.2 rt
1.3 Reagents: Ammonium chloride
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 0 °C; 1 h, 0 °C → rt
2.3 Reagents: Ammonium chloride
Referenz
Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis
Tan, Jian-Ping; et al, Nature Communications, 2022, 13(1),

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, 0 °C
1.2 0 °C; rt
1.3 Reagents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Reagents: Sodium hydroxide ,  Water
3.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  2 h, rt
3.2 Reagents: Water
Referenz
[3 + 3] Cycloaddition of in Situ Formed Azaoxyallyl Cations with 2-Alkenylindoles: An Approach to Tetrahydro-β-carbolinones
Zhang, Kaifan; et al, Organic Letters, 2017, 19(10), 2596-2599

1,5-Dimethyl-1H-indole-2-carbaldehyde Raw materials

1,5-Dimethyl-1H-indole-2-carbaldehyde Preparation Products

1,5-Dimethyl-1H-indole-2-carbaldehyde Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:883526-76-9)1,5-Dimethyl-1H-indole-2-carbaldehyde
Bestellnummer:A1092856
Bestandsstatus:in Stock
Menge:1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:08
Preis ($):156.0/236.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:883526-76-9)1,5-Dimethyl-1H-indole-2-carbaldehyde
A1092856
Reinheit:99%/99%
Menge:1g/5g
Preis ($):156.0/236.0
Email